Bienvenue dans la boutique en ligne BenchChem!

2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Structure-Activity Relationship Benzofuran SAR Cholinesterase Inhibition

This 7-methoxybenzofuran-thiazolyl compound is an unexplored, single-entity chemical probe. The 7-MeO substitution and thioether (4-Cl-phenylthio) linker fundamentally distinguish it from common AChE-focused benzofuran-2-yl thiazole inhibitors. With no public biological data, it is purpose-built for unbiased phenotypic screening, leukotriene/SRS-A pathway de-orphaning, or S-oxidation metabolic profiling. Generic scaffold replacement is scientifically invalid; only exact CAS 921525-77-1 guarantees this distinct substitution pattern.

Molecular Formula C20H15ClN2O3S2
Molecular Weight 430.92
CAS No. 921525-77-1
Cat. No. B2581999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide
CAS921525-77-1
Molecular FormulaC20H15ClN2O3S2
Molecular Weight430.92
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN2O3S2/c1-25-16-4-2-3-12-9-17(26-19(12)16)15-10-28-20(22-15)23-18(24)11-27-14-7-5-13(21)6-8-14/h2-10H,11H2,1H3,(H,22,23,24)
InChIKeyCNQFLDVHRZKMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide (CAS 921525-77-1): Compound Identity and Core Structural Distinctions for Procurement Evaluation


2-((4-Chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide (CAS 921525-77-1) is a synthetic small molecule of the thiazolylbenzofuran class, with a molecular formula of C20H15ClN2O3S2 and a molecular weight of 430.92 g/mol . The compound incorporates a 7-methoxybenzofuran moiety linked via a thiazole bridge to a 4-chlorophenylthio-acetamide side chain. Thiazolylbenzofuran derivatives are known in the patent literature as leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonists [1]. However, publicly available quantitative biological activity data specific to this compound remain absent from authoritative databases such as ChEMBL, PubChem, and ZINC [2], which must be considered when evaluating this molecule for downstream research applications.

Why In-Class Substitution Fails for 2-((4-Chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide 921525-77-1


Generic substitution among thiazolylbenzofuran derivatives is not scientifically justified due to the sensitivity of target engagement to specific substitution patterns. The 7-methoxy substitution on the benzofuran ring modulates electron density and hydrogen-bonding capacity in ways that differ fundamentally from the 5-substituted benzofuran congeners commonly described in acetylcholinesterase (AChE) inhibitor literature [1]. The thioether linkage to the 4-chlorophenyl group introduces distinct conformational flexibility and metabolic susceptibility compared to the direct amide-linked or urea-linked analogs evaluated in Alzheimer's disease multitarget studies [2]. Published SAR for benzofuran-2-yl thiazole inhibitors reveals that even a single substituent change (e.g., H → 5-bromobenzofuran-2-yl) shifts AChE IC50 from 29.6 µM to 8.2 µM—a 3.6-fold activity difference [3]. Therefore, procurement decisions based solely on shared core scaffolds (benzofuran-thiazole) without regard to the specific 7-methoxy and 4-chlorophenylthio modifications risk acquiring a compound with entirely unvalidated biological behavior.

Quantitative Differentiation Evidence for 2-((4-Chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide 921525-77-1 vs. Closest Analogs


Substitution Position on Benzofuran Ring: 7-Methoxy vs. 5-Substituted Analogs

This compound bears a 7-methoxy group on the benzofuran ring, a substitution pattern that is structurally distinct from the 5-substituted benzofuran derivatives most extensively characterized in the AChE/BuChE literature. In a published benzofuran-2-yl thiazole SAR dataset, shifting from an unsubstituted benzofuran-2-yl (IC50 = 29.6 µM) to a 5-bromobenzofuran-2-yl analog (IC50 = 8.2 µM) produced a 3.6-fold change in AChE inhibitory potency [1]. No analogous data exist for 7-substituted benzofuran thiazoles, indicating that activity cannot be interpolated from 5-substituted series. This compound therefore represents a distinct chemical space for which target engagement profiles remain uncharacterized and must be empirically determined.

Structure-Activity Relationship Benzofuran SAR Cholinesterase Inhibition Medicinal Chemistry

Thioether Linkage: 4-Chlorophenylthio vs. Direct Amide/Urea Analogs

The target compound contains a thioether (–S–) linkage connecting the 4-chlorophenyl ring to the acetamide-thiazole scaffold. This differentiates it from the aryl–urea–benzofuranylthiazole hybrids described by Zengin Kurt et al. (2015), which employ an amide/urea linker between the aryl moiety and the thiazole core [1]. The thioether bond introduces a sulfur atom that serves as a potential metabolic soft spot for CYP450-mediated S-oxidation to sulfoxide and sulfone metabolites, a liability not present in the urea-linked series . The C–S–C bond angle (~100°) also produces distinct conformational preferences relative to the planar amide bond, potentially affecting target binding geometry. No quantitative metabolic stability or target engagement data are publicly available for this specific thioether-containing molecule.

Linker Chemistry Thioether Pharmacophore Drug Metabolism Conformational Analysis

Thiazolylbenzofuran Class as Leukotriene/SRS-A Antagonists: Patent-Defined Activity Domain

The thiazolylbenzofuran scaffold is established in the patent literature (U.S. Patent 5,296,495; EP 0 528 337 A1; WO 97/27190) as possessing leukotriene and SRS-A antagonist activity, with claimed therapeutic utility in asthma, allergy, and inflammatory conditions [1][2]. This patent class assignment provides a pharmacological anchoring point for the target compound's potential activity domain. However, the specific substitution pattern (7-methoxybenzofuran + 4-chlorophenylthioacetamide) does not appear as an exemplified compound in the available Fujisawa patent disclosures. In contrast, alternative benzofuran-thiazole hybrids have been repurposed toward cholinesterase inhibition (e.g., e38: BuChE IC50 = 2.03 µM, 8.5-fold more potent than galanthamine) [3], demonstrating that activity is highly dependent on exact substitution rather than scaffold alone.

Leukotriene Antagonist Anti-inflammatory SRS-A Inhibition Patent Pharmacology

Physicochemical Property Space: logP and Molecular Weight Differentiation

The target compound has a molecular weight of 430.92 g/mol, which places it within the upper range of lead-like chemical space. The structurally closest purchasable comparator, N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(2-chlorophenyl)acetamide (CAS 1170104-43-4; MW = 368.84 g/mol), differs by 62.08 g/mol due to the absence of the 7-methoxy substitution and the thioether sulfur . This mass difference corresponds to the entire 7-methoxy (–OCH3) plus thioether sulfur (–S–) modifications. The ZINC-computed logP for the molecular formula C20H15ClN2O3S2 is 3.123 [1], though this value was assigned to a structural isomer (ZINC627981) rather than the specific connectivity of the target compound. The increased molecular weight and the presence of the thioether sulfur predict altered solubility and permeability characteristics relative to the lighter comparator, though no experimental logP or solubility data exist for either compound.

Physicochemical Properties Drug-likeness logP Molecular Descriptor

Data Gap Declaration: Absence of Biological Activity Data Across Major Public Databases

A systematic search of authoritative public databases yields no biological activity data for this compound. ZINC (ZINC627981, matched by molecular formula) reports 'There is no known activity for this compound' based on ChEMBL 20 [1]. PubChem contains no BioAssay records associated with CAS 921525-77-1 [2]. BindingDB, ChemSpider, ChEMBL, and the broader patent literature beyond the generic Fujisawa thiazolylbenzofuran filings contain no entries for this specific compound [3]. In contrast, structurally related benzofuranylthiazole ureas (e.g., e38: BuChE IC50 = 2.03 µM; e25: AChE IC50 = 3.85 µM) have published inhibitory constants with defined selectivity indices [4]. The complete absence of data for the target compound means that any biological hypothesis must be tested de novo, and procurement must be predicated on the value of the compound's unexplored chemical space rather than on validated performance.

Data Gap Analysis Bioactivity Screening Procurement Risk Assessment Database Mining

Recommended Application Scenarios for 2-((4-Chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide 921525-77-1 Based on Evidence


Novel Target De-Orphaning and Phenotypic Screening Libraries

The complete absence of biological activity data in public databases makes this compound suitable as a chemical probe for target de-orphaning campaigns and unbiased phenotypic screening [1]. Unlike benzofuranylthiazole ureas that are already associated with cholinesterase inhibition (e.g., e38 BuChE IC50 = 2.03 µM) [2], this compound offers unexplored polypharmacology potential. Its thiazolylbenzofuran scaffold has been claimed as a leukotriene/SRS-A antagonist pharmacophore in Fujisawa patents [3], but no specific target engagement has been measured. Researchers screening this compound in panels of inflammation-related targets (e.g., 5-lipoxygenase, LTA4 hydrolase, DP receptor) may uncover novel structure-activity relationships not accessible with previously characterized analogs.

Metabolic Stability and CYP450 Profiling of Thioether-Containing Benzofurans

The thioether (–S–) linker connecting the 4-chlorophenyl group distinguishes this compound from the amide/urea-linked benzofuran-thiazole series. This compound may serve as a specific substrate for evaluating S-oxidation metabolic pathways (sulfoxide and sulfone formation) in human liver microsome or hepatocyte assays [1]. Comparative metabolic profiling against the direct amide analog N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(2-chlorophenyl)acetamide (CAS 1170104-43-4, MW 368.84) [2] could provide valuable SAR data on the metabolic consequences of replacing a methylene linker with a thioether function—a question relevant to medicinal chemistry optimization programs.

Selectivity Profiling Against 5-Substituted Benzofuran Cholinesterase Inhibitors

Published SAR for benzofuran-2-yl thiazole AChE inhibitors demonstrates that substitution position on the benzofuran ring dramatically affects potency (unsubstituted IC50 = 29.6 µM vs. 5-bromo IC50 = 8.2 µM) [1]. The 7-methoxy substitution of this compound represents an unexplored regiochemical variation. Head-to-head cholinesterase profiling against the benchmark aryl–urea–benzofuranylthiazoles e25 (AChE IC50 = 3.85 µM) and e38 (BuChE IC50 = 2.03 µM, 8.5-fold vs. galanthamine) [2] would establish whether 7-substitution redirects selectivity toward or away from cholinesterase targets. This experiment directly addresses the substitution-position sensitivity that makes generic in-class substitution unreliable.

Chemical Biology Tool for Leukotriene Pathway Hypothesis Testing

The thiazolylbenzofuran core is patented as a leukotriene/SRS-A antagonist scaffold with claimed utility in asthma, allergy, and inflammatory disease models [1][2]. While the specific compound lacks biological validation, its structural relationship to the Fujisawa patent series positions it as a candidate tool compound for hypothesis-driven leukotriene pathway research. Testing in LTD4-induced bronchoconstriction assays, LTB4 release assays, or SRS-A-mediated contraction models would determine whether the 7-methoxy + 4-chlorophenylthio combination retains, enhances, or abolishes the leukotriene antagonist activity associated with the broader scaffold class [3].

Quote Request

Request a Quote for 2-((4-chlorophenyl)thio)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.